molecular formula C12H16O3 B109867 5-(Benzyloxy)pentanoic acid CAS No. 64740-39-2

5-(Benzyloxy)pentanoic acid

Cat. No. B109867
CAS RN: 64740-39-2
M. Wt: 208.25 g/mol
InChI Key: MXXWSDBAURXMNQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentanoic acid is a chemical compound with the molecular formula C12H16O3 . It has been synthesized by reacting pentane-1,5-diol with benzyl chloride .


Synthesis Analysis

The synthesis of 5-(Benzyloxy)pentanoic acid involves the reaction of 5-Benzyloxy-1-pentanol with 4-(polystyrylMeO)-2,2,6,6-tetraMepiperidin-1-yloxy radical;PS-CH 2 Me 3 (+)*ClO 2 (-);PS-CH 2 NMe 3 (+)*H 2 PO 4 (-);potassium bromide in water;acetonitrile at 20; for 24 h .


Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)pentanoic acid is characterized by a molecular weight of 208.26 . The InChI code for this compound is 1S/C12H16O3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14) .


Chemical Reactions Analysis

The reactivity of 5-(benzyloxy)pentanoic acid towards one-electron oxidants, particularly the radiolytically generated hydroxyl radical (˙OH), has been investigated . The reactions of this compound with ˙OH led to the formation of transient absorptions .


Physical And Chemical Properties Analysis

5-(Benzyloxy)pentanoic acid has a molecular weight of 208.254 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 346.3±25.0 °C at 760 mmHg .

Safety And Hazards

When handling 5-(Benzyloxy)pentanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXWSDBAURXMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439597
Record name 5-BENZYLOXYPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)pentanoic acid

CAS RN

64740-39-2
Record name 5-BENZYLOXYPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Jones reagent was added dropwise to an ice cooled solution of 5-benzyloxy-pentan-1-ol 28 (5 g, 25.74 mmol) in acetone (170 ml). Addition of the Jones reagent was stopped when the acetone solution acquired a persistent yellow color with the concurrent formation of green chlomium salts. The mixture was filtered and concentrated in vacuo to give an oily crude product that was purified by a flash chromatography (EtOAc/hexanes, 1:3) to give compound 29 (4.98 g, 93%) as a colorless oil: TLC Rf=0.68 (silica gel, 50% EtOAc/hexanes); 1H NMR (400 MHz, CDCl3) δ 7.35-7.31 (m, 5H), 4.502 (s, 2H), 3.51-3.47 (t, 3J=6 Hz, 2H), 2.41-2.36 (t, 3J=6.8 Hz, 2H), 1.79-1.64 (m, 4H); 13C NMR (75 MHz, CDCl3) δ 179.713, 138.651, 128.609, 127.870, 127.795, 73.158, 69.968, 33.915, 29.243, 21.749; HRMS calcd for C12H16O3+Na+ 231.0997; found 231.0992 [M+Na+].
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Jones reagent
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Yield
93%

Synthesis routes and methods III

Procedure details

A mixture of 100 g of δ-valerolactone, 50 ml of water, 350 ml of toluene, 280g of potassium hydroxide pellets and 300 ml of benzyl chloride is refluxed overnight with mechanical stirring and azeotroping the water with the use of a Dean-Stark apparatus. The thick white mass is cooled to room temperature and dissolved in 1 l of cold water. The organic layer is separated and the aqueous layer is condensed to 1/3 by heating over a period of 5 h. The mixture is cooled to room temperature, acidified with concentrated hydrochloric acid and extracted with ethyl acetate (2×300 ml). The combined extracts are washed with brine, dried (MgSO4) and evaporated to dryness to give 5-benzyloxypentanoic acid.
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100 g
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50 mL
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Synthesis routes and methods IV

Procedure details

δ-Valerolactone (50 g) and toluene (500 mL) were mixed. To the mixture were added potassium hydroxide (158 g) and benzyl bromide (178 mL). The mixture was stirred at 125° C. overnight. To the reaction mixture was added water (350 mL) at ice temperature. The organic layer was removed, and the aqueous layer was washed with tert-butyl methyl ether (150 mL×3). To the resulting aqueous layer were added concentrated hydrochloric acid (75 mL) and 6 N hydrochloric acid (40 mL) at ice temperature. The mixture was extracted with ethyl acetate (250 mL, 100 mL). The combined organic layer was washed with brine (100 mL), then dried over magnesium sulfate. The magnesium sulfate was filtered off and the filtrate was concentrated in vacuo to give the title compound (79.2 g) as a crude product.
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50 g
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500 mL
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158 g
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178 mL
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Hoffmann, X Chen, M Hirano, K Arimitsu… - …, 2018 - Wiley Online Library
The renin angiotensin aldosterone system (RAAS) is a hormonal cascade involved in the regulation of blood pressure and electrolyte balance, and represents a common target for the …
RR Chinta, V Harikrishna, VK Tulam… - Asian Journal of …, 2016 - researchgate.net
Naturally occurring (-)-curcuphenol,(-)-curcuquinone and (-)-curcuhydroquinone are similar type of phenolic sesquiterpenes of the bisabolane family [1](Fig. 1), isolated from the …
Number of citations: 4 www.researchgate.net
KH Altmann, G Bold, G Caravatti, D Denni… - Helvetica chimica …, 2002 - Wiley Online Library
The total synthesis of (12S,13S)‐trans‐epothilone A (1a) was achieved based on two different convergent strategies. In a first‐generation approach, construction of the C(11)C(12) …
Number of citations: 101 onlinelibrary.wiley.com
BH Lee, A Biswas, MJ Miller - The Journal of Organic Chemistry, 1986 - ACS Publications
H) utilized an alkylation of JV-hydroxy/3-lactams with a-halo acetates as the key step. 10 However, the relative stability of the oxamazins suggested that, for the present study, R3 of 1 …
Number of citations: 42 pubs.acs.org
L Boerjesson, I Csoeregh, CJ Welch - The Journal of Organic …, 1995 - ACS Publications
The synthesis of (2S, 9JZ, 10S)-9-(5-(«erf-butyldiphenylsilyl) oxy) pentyl)-2-(hydroxymethyl)-l-oxa-quinolizidine (29a) from (S)-malic acid, 1, 5-pentanediol, andtrifluoroacetamide is …
Number of citations: 51 pubs.acs.org
B Loubinoux, JL Sinnes, AC O'Sullivan, T Winkler - Tetrahedron, 1995 - Elsevier
The compound 2 comprises a southern-half subunit of the fungicidal macrolide soraphen A 1. It was prepared by a Meinwald reaction of the enolate of S-7 with the lactone S-8 . Its …
Number of citations: 41 www.sciencedirect.com
FA Davis, GV Reddy, BC Chen, A Kumar… - The Journal of …, 1995 - ACS Publications
The asymmetric hydroxylation of the enolates of fully substituted acyclic ester 8 and lactone 10 with (camphorylsulfonyl) oxaziridines la-c was studied. The stereoselectivities of the …
Number of citations: 45 pubs.acs.org
MM Alhamadsheh - 2004 - search.proquest.com
Epothilones are natural anticancer agents with a mechanism of action similar to that of paclitaxel (taxol®). Some epothilones are more active than paclitaxel. Moreover, they have some …
Number of citations: 0 search.proquest.com
J Chung - 2016 - escholarship.org
The pursuit of dynamic molecular interactions to control macroscopic properties of polymers represents an exciting new direction to materials science. This new paradigm gives power to …
Number of citations: 2 escholarship.org
W Jun - 2007 - core.ac.uk
5.4. 1 Synthesis of Fmoc-Lys (Biotin)-OH 51 5.4. 2 Experimental details of the solid phase synthesis 52 5.4. 3 Library characterization 53 5.5 Solid phase synthesis of 1000 member …
Number of citations: 2 core.ac.uk

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